(4S)-4-(Methoxymethoxy)pent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol is an organic compound characterized by the presence of a methoxymethoxy group attached to a pent-2-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Methoxymethoxy)pent-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as (S)-4-hydroxypent-2-en-1-ol.
Protection of Hydroxyl Group: The hydroxyl group is protected using methoxymethyl chloride in the presence of a base like sodium hydride to form the methoxymethoxy derivative.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-4-(Methoxymethoxy)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4-(Methoxymethoxy)pent-2-en-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
4-(Methoxymethoxy)but-2-en-1-ol: A compound with a shorter carbon chain.
4-(Methoxymethoxy)hex-2-en-1-ol: A compound with a longer carbon chain.
Uniqueness
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol is unique due to its specific stereochemistry and the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
850308-47-3 |
---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(4S)-4-(methoxymethoxy)pent-2-en-1-ol |
InChI |
InChI=1S/C7H14O3/c1-7(4-3-5-8)10-6-9-2/h3-4,7-8H,5-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
ADBWZCUWIYRQJQ-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C=CCO)OCOC |
Kanonische SMILES |
CC(C=CCO)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.